5-Iodo-2-oxoindoline-7-carboxylic acid
Description
Significance of the 2-Oxoindoline Scaffold in Synthetic and Medicinal Chemistry Research
The 2-oxoindoline, or oxindole (B195798), core is a prominent heterocyclic scaffold found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities. digitellinc.comresearchgate.net This scaffold is considered "privileged" in medicinal chemistry due to its ability to serve as a versatile framework for the development of therapeutic agents. researchgate.netresearchgate.net Historically, the oxindole core, which consists of a fused benzene (B151609) and pyrrole (B145914) ring with a carbonyl group at the C-2 position, has been recognized for its therapeutic potential in traditional medicine for treating a range of ailments.
A landmark in the application of the oxindole scaffold was the development and approval of Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. digitellinc.com The success of Sunitinib has catalyzed further research into designing novel 2-oxoindoline derivatives with enhanced efficacy and optimized pharmacokinetic properties. elsevierpure.com The structural versatility of the scaffold allows for chemical modifications at multiple positions, enabling the exploration of a vast chemical space to identify potent and selective inhibitors for various biological targets, particularly protein kinases. researchgate.net
The 3-alkenyl-2-oxindole pharmacophore, in particular, is a recurring motif in many medicinal natural products. digitellinc.com Research has demonstrated that derivatives of this scaffold possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.gov
Role of Iodinated Organic Compounds in Synthetic Methodology
Iodinated organic compounds are of considerable importance in synthetic organic chemistry, serving as versatile building blocks and reagents. mdpi.com The carbon-iodine (C–I) bond is the weakest of the carbon-halogen bonds, a characteristic that makes iodide an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org This reactivity is frequently exploited in the construction of complex molecular architectures.
Molecular iodine (I₂) itself is a cost-effective, non-toxic, and environmentally benign reagent that can act as a mild Lewis acid catalyst in a variety of organic transformations. rsc.orgniscpr.res.in It is effective in promoting reactions such as esterification, acetalization, and cycloadditions under mild conditions. niscpr.res.in
In the realm of modern synthetic methods, organoiodine compounds are crucial intermediates, particularly in transition metal-catalyzed cross-coupling reactions. frontiersin.org Hypervalent iodine reagents, for instance, have emerged as powerful and environmentally friendly oxidizing agents that can facilitate a wide range of transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. numberanalytics.comnih.gov They are frequently used in palladium-catalyzed reactions, where they can act as both oxidants and sources of aryl or other functional groups. frontiersin.orgnih.gov The strategic use of iodinated compounds allows for the direct functionalization of C-H bonds, offering a more efficient alternative to traditional cross-coupling strategies that require pre-functionalized starting materials. nih.gov
Importance of Carboxylic Acid Functionality in Molecular Design and Reactivity
The carboxylic acid functional group (-COOH) is a cornerstone of molecular design, particularly in the field of medicinal chemistry. numberanalytics.comnih.gov This group is a key component in a vast number of biologically active molecules, including amino acids and a wide array of pharmaceutical agents. nih.govwiley-vch.de It is estimated that approximately 25% of all commercialized drugs contain a carboxylic acid moiety. wiley-vch.de
The significance of the carboxylic acid group stems from its unique physicochemical properties. numberanalytics.com Its ability to act as both a hydrogen bond donor and acceptor, along with its acidity, allows it to form strong electrostatic interactions and hydrogen bonds with biological targets such as enzymes and receptors. nih.govresearchgate.net These interactions are often critical for the binding affinity and specificity of a drug. researchgate.net
Furthermore, the carboxylic acid functionality plays a crucial role in modulating the pharmacokinetic properties of a molecule. numberanalytics.com By influencing a compound's water solubility, it can affect its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comwiley-vch.de While the presence of a carboxylic acid can enhance solubility, it can also present challenges such as metabolic instability or limited passive diffusion across biological membranes, which medicinal chemists often address through bioisosteric replacement strategies. nih.govnih.govvu.edu.au
In synthetic chemistry, the carboxylic acid group is highly versatile and serves as a precursor for a multitude of other functional groups, including esters, amides, and acid chlorides, further expanding its utility in molecular construction. ijaem.netorgsyn.org
Overview of Research Trajectories for Complex Heterocyclic Systems
The field of heterocyclic chemistry is a dynamic and continuously evolving area of research that is fundamental to drug discovery and materials science. numberanalytics.comopenmedicinalchemistryjournal.com Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon in the ring, are ubiquitous in nature and form the structural core of a majority of approved drugs. mdpi.comresearchgate.net
Current research trajectories in this field are heavily influenced by the need for novel therapeutic agents to address unmet medical needs. mdpi.com There is a strong focus on the design and synthesis of complex heterocyclic systems with enhanced biological activity and improved therapeutic profiles. mdpi.comjmchemsci.com This involves several key areas of investigation:
Development of Novel Synthetic Methodologies: Researchers are constantly seeking new and efficient ways to construct and functionalize heterocyclic scaffolds. numberanalytics.comjmchemsci.com This includes the development of methods for C-H bond activation, photoredox catalysis, and multicomponent reactions that allow for rapid access to diverse and complex molecules. jmchemsci.com
Targeted Drug Design: Advances in computational tools and a deeper understanding of structure-activity relationships are enabling the rational design of heterocyclic compounds that selectively interact with specific biological targets. mdpi.com
Exploration of New Chemical Space: The synthesis of novel heterocyclic systems expands the available chemical space for drug discovery, increasing the probability of identifying new bioactive molecules. jmchemsci.com
Interdisciplinary Approaches: The integration of emerging technologies like artificial intelligence and machine learning is beginning to impact the field by enabling the prediction of molecular properties and automating aspects of synthesis and characterization. numberanalytics.com
The ultimate goal of these research efforts is to leverage the vast potential of heterocyclic chemistry to develop innovative solutions for complex diseases and other technological challenges. mdpi.com
Data Tables
Table 1: Properties of Functional Groups in 5-Iodo-2-oxoindoline-7-carboxylic acid
| Functional Group / Scaffold | Key Characteristics | Relevance in Chemistry |
|---|---|---|
| 2-Oxoindoline | Privileged scaffold, structurally versatile, present in natural products and drugs. digitellinc.comresearchgate.net | Core structure for developing kinase inhibitors and other therapeutic agents. elsevierpure.com |
| Iodine | Excellent leaving group, C-I bond is the weakest C-halogen bond. wikipedia.org | Facilitates cross-coupling reactions and other synthetic transformations. frontiersin.orgfrontiersin.org |
| Carboxylic Acid | Acidic, hydrogen bond donor/acceptor, influences solubility. numberanalytics.comresearchgate.net | Crucial for target binding and modulating pharmacokinetic properties in drug design. nih.govwiley-vch.de |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sunitinib |
| Indole (B1671886) |
Structure
3D Structure
Properties
Molecular Formula |
C9H6INO3 |
|---|---|
Molecular Weight |
303.05 g/mol |
IUPAC Name |
5-iodo-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6INO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
InChI Key |
HPYWRTZIZQNEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)I)C(=O)O)NC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Iodo 2 Oxoindoline 7 Carboxylic Acid
Reactivity of the Aryl Iodide Functionality
The carbon-iodine (C-I) bond at the 5-position of the oxoindoline ring is a key site for synthetic modification. Aryl iodides are highly prized in organic synthesis for their ability to participate in a wide array of metal-catalyzed cross-coupling reactions and other transformations due to the relatively low C-I bond strength and the good leaving group ability of the iodide.
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds, and the aryl iodide of 5-Iodo-2-oxoindoline-7-carboxylic acid is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.org It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The reactivity of aryl halides in the rate-determining oxidative addition step follows the order I > OTf > Br > Cl. libretexts.org While carboxylic acids can sometimes interfere with Suzuki reactions, for instance by the carboxylate coordinating to the palladium and deactivating the catalyst, these issues can often be overcome by careful selection of catalysts, such as (dppf)PdCl₂ or Pd(PPh₃)₄, and reaction conditions. reddit.com
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide
| Coupling Partner | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 °C |
| Alkylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 80 °C |
| Potassium aryltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 60-100 °C |
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orglibretexts.org The process is valued for its mild reaction conditions, often being carried out at room temperature. wikipedia.org The general reactivity trend for the halide substrate is I ≥ OTf > Br > Cl. libretexts.org The Sonogashira reaction has found extensive use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org
Table 2: Illustrative Conditions for Sonogashira Coupling of an Aryl Iodide
| Coupling Partner | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp - 60 °C |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | Room Temp |
| Terminal Alkyne (Copper-free) | Pd(OAc)₂ / PPh₃ | Piperidine | DMF | 80-100 °C |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product. libretexts.org A base is required to regenerate the active Pd(0) catalyst. libretexts.org While intermolecular Heck reactions work best with mono- or disubstituted alkenes, intramolecular versions are highly efficient and can accommodate more substituted systems. libretexts.org
Table 3: Illustrative Conditions for Heck Reaction of an Aryl Iodide
| Alkene Partner | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Acrylate ester | Pd(OAc)₂ | Triethylamine (Et₃N) | Acetonitrile or DMF | 80-120 °C |
| Styrene | Pd(PPh₃)₄ | NaOAc | DMA | 100 °C |
| Allylic alcohol | PdCl₂(dppf) | K₂CO₃ | DMF | 80-110 °C |
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com The classic SₙAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orgnih.gov This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate. youtube.comnih.gov In the context of halogens as leaving groups in SₙAr reactions, the typical reactivity order is F > Cl > Br > I. youtube.comnih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com Therefore, direct SₙAr on the C-I bond of this compound via the classical Meisenheimer pathway would likely be slow compared to other aryl halides unless under specific activating conditions or via alternative mechanisms. youtube.comnih.gov
Beyond palladium catalysis, the C-I bond can be activated for other functionalizations. This includes transformations into organometallic reagents, such as organolithium or Grignard reagents, through metal-halogen exchange. However, the presence of the acidic carboxylic acid and the potentially reactive lactam N-H and carbonyl groups would require careful protection strategies to prevent side reactions. The C-I bond can also be involved in reductive dehalogenation or converted to other functionalities through various synthetic protocols.
Transformations Involving the Carboxylic Acid Group
The carboxylic acid at the C7 position is a versatile functional group that readily undergoes reactions common to its class, such as esterification, amidation, and decarboxylation.
Esterification: The conversion of the carboxylic acid to an ester is a common and fundamental transformation. nih.gov The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic method. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the product. nih.govmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com Numerous other reagents and catalysts can effect this transformation under milder conditions, including the use of supported iron oxide nanoparticles or cation-exchange resins like Dowex. nih.govnih.gov
Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a critical reaction in organic and medicinal chemistry. nih.govnih.gov Direct reaction of a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium-carboxylate salt. nih.gov Therefore, the carboxylic acid must first be activated. This is commonly achieved using stoichiometric coupling reagents like carbodiimides (e.g., DCC, EDCI) or phosphonium/uronium salts (e.g., HATU, HBTU). nih.govlookchemmall.com Catalytic methods for direct amidation are also being developed to improve atom economy, using catalysts such as boric acids or niobium oxide (Nb₂O₅) to activate the carboxylic acid. organic-chemistry.orgresearchgate.net These methods facilitate the formation of the amide bond under milder conditions. lookchemmall.comorganic-chemistry.org
Table 4: Common Reagents for Esterification and Amidation
| Transformation | Reagent/Catalyst | Description |
|---|---|---|
| Esterification | H₂SO₄ / ROH | Classic Fischer esterification conditions. masterorganicchemistry.com |
| Esterification | Dowex H⁺ resin | A reusable solid acid catalyst for green chemistry applications. nih.gov |
| Amidation | EDCI / HOBt | A carbodiimide (B86325) coupling agent used with an additive to prevent side reactions. |
| Amidation | HATU | A uronium-based coupling reagent known for high efficiency, especially in peptide synthesis. nih.gov |
| Amidation | Nb₂O₅ | A reusable Lewis acid catalyst for direct amidation. researchgate.net |
Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). youtube.com Simple aromatic carboxylic acids are generally stable and require harsh conditions, such as very high temperatures or metal catalysis, to undergo decarboxylation. youtube.com However, the reaction is significantly facilitated if there is a carbonyl group in the beta-position (a β-keto acid) or, in some cases, an ortho-hydroxyl or amino group that can stabilize the transition state. youtube.commasterorganicchemistry.com For this compound, the oxoindoline ring system does not place a carbonyl in the beta-position relative to the carboxylic acid. Therefore, decarboxylation would likely require forcing conditions and may not be a facile transformation.
Derivative Formation through Carboxylic Acid Modification
The carboxylic acid group at the C7 position is a prime site for modification to generate a variety of derivatives, primarily esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target engagement.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Standard methods like Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, are applicable. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For more sensitive substrates, milder conditions may be employed. For instance, supported iron oxide nanoparticles have been used as a recyclable catalyst for the esterification of various carboxylic acids. nih.gov Another effective method involves using a cation-exchange resin like Dowex H+ with sodium iodide. nih.gov
A key intermediate in the synthesis of the multi-kinase inhibitor Nintedanib is methyl 2-oxoindoline-6-carboxylate, an analogue of the target compound. lookchem.comgoogle.com This highlights the industrial relevance of esterifying the oxoindoline carboxylate group. The synthesis of this methyl ester can be achieved through various standard synthetic routes, including the hydrolysis of a nitrile followed by esterification, or directly from the corresponding benzoic acid derivative. google.com
Table 1: Examples of Esterification Methods for Carboxylic Acids
| Reaction | Catalyst/Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Acid catalyst (e.g., H₂SO₄) | Excess alcohol, heat | Classic, equilibrium-driven method. masterorganicchemistry.com | masterorganicchemistry.com |
| Supported Nanoparticle Catalysis | Supported iron oxide nanoparticles | Reflux, solvent-free | Efficient, recoverable catalyst. nih.gov | nih.gov |
| Ion-Exchange Resin Catalysis | Dowex H⁺ / NaI | Room temperature or heat | Green, high-yielding, and regioselective. nih.gov | nih.gov |
Amidation: The formation of amides from the carboxylic acid group is another crucial transformation, often achieved by activating the carboxylic acid followed by reaction with an amine. A plethora of coupling reagents are available for this purpose, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC•HCl), often used with an additive like 4-Dimethylaminopyridine (DMAP). researchgate.net Alternatively, direct amidation methods that avoid stoichiometric coupling reagents are being developed. For example, ortho-iodoarylboronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines at room temperature in the presence of molecular sieves. nih.govorganic-chemistry.org A combination of trimethyl phosphite (B83602) and iodine has also been reported as an efficient system for promoting amidation. researchgate.net
Table 2: Selected Methods for Amide Formation from Carboxylic Acids
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Carbodiimide Coupling | DCC or EDC, DMAP | Widely used, high yields for 5-substituted indoles. researchgate.net | researchgate.net |
| Boronic Acid Catalysis | ortho-Iodoarylboronic acid, molecular sieves | Catalytic, mild conditions, avoids stoichiometric activators. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
| Phosphite/Iodine Promotion | Trimethyl phosphite, I₂ | Practical one-pot protocol via carboxyl activation. researchgate.net | researchgate.net |
Reactivity of the 2-Oxoindoline Core
The 2-oxoindoline nucleus is a privileged scaffold in medicinal chemistry, and its reactivity is well-documented. Key reaction sites include the C3-position, which is a methylene (B1212753) group activated by both the adjacent carbonyl and the aromatic ring, and the nitrogen atom of the lactam.
Functionalization at C3-Position
The C3 position of the oxoindole ring is nucleophilic after deprotonation and is readily functionalized. It can undergo a variety of reactions, including alkylations, aldol-type condensations, and Michael additions.
In the synthesis of Nintedanib, a crucial step involves the condensation of an N-acetylated methyl 2-oxoindoline-6-carboxylate with an orthoester, such as triethyl orthobenzoate. google.com This reaction forms an enol ether at the C3-position, demonstrating a key functionalization pathway. The resulting (Z)-methyl 3-(methoxy(phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate is then further reacted to build the final drug molecule. lookchem.com This type of condensation highlights the reactivity of the C3-position toward electrophiles.
Iodine itself can be used to catalyze electrophilic substitution reactions on indoles, for example, in the reaction of xanthen-9-ol with various indoles. rsc.orgrsc.org While this reaction targets the indole (B1671886) nucleus, it underscores the utility of iodine in promoting transformations of this heterocyclic system.
N-Substituent Modifications
The nitrogen atom of the 2-oxoindoline core can be functionalized through acylation, alkylation, or arylation. These modifications are important for modulating the biological activity of oxindole-based compounds.
N-Acylation: The nitrogen can be readily acylated using acylating agents like acid chlorides or anhydrides. In several reported syntheses of Nintedanib, an N-acetyl group is introduced onto the oxoindoline nitrogen early in the sequence. lookchem.comgoogle.com This is typically achieved using acetic anhydride. google.com This N-acetylation serves to protect the nitrogen and can influence the reactivity of the rest of the molecule. More generally, N-acylation of indoles can be achieved directly with carboxylic acids using reagents like boric acid or DCC, or with thioesters as a stable acyl source. researchgate.netbeilstein-journals.orgclockss.org
N-Alkylation: While O-alkylation can sometimes be a competing reaction in related quinolinone systems, conditions can be optimized to favor N-alkylation. nih.gov For tetrazole derivatives, which can be considered isosteres of carboxylic acids, N-alkylation has been studied extensively, showing that reactions can yield separable regioisomers. mdpi.com
Ring-Opening and Ring-Closing Reactions
The strained ring system of the oxoindole core can participate in rearrangement and ring-opening reactions, leading to the formation of different heterocyclic structures.
Ring-Expansion: Oxindoles can undergo ring-expansion to form quinolinones. A method has been developed for a regiodivergent ring expansion of oxindoles, where 3-iodomethylene oxindole (B195798) derivatives can be transformed into quinolinone isomers under specific reaction conditions. acs.org This demonstrates that a C3-functionalized oxindole can serve as a precursor for a skeletal rearrangement to a larger ring system.
Oxidative Cleavage: The C2-C3 bond of the oxindole ring can be cleaved under oxidative conditions. An oxidative sequence involving a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation can convert oxindoles into aniline (B41778) derivatives or other heterocyclic scaffolds. caltech.edu This type of transformation is reminiscent of the biological catabolism of tryptophan via the kynurenine (B1673888) pathway. caltech.edu
Research Applications and Derivatization Strategies for 5 Iodo 2 Oxoindoline 7 Carboxylic Acid
Utilization as a Building Block in Complex Chemical Synthesis
5-Iodo-2-oxoindoline-7-carboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of more complex chemical structures. Its utility stems from the presence of two key reactive sites: the iodo group at the 5-position and the carboxylic acid at the 7-position, attached to a core 2-oxoindoline scaffold. This arrangement allows for sequential and selective chemical modifications, making it a powerful tool for constructing intricate molecular architectures.
Precursor for Advanced Heterocyclic Systems
The 2-oxoindoline core, also known as oxindole (B195798), is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The iodo and carboxylic acid functionalities on this compound provide handles for elaboration of this core into more complex heterocyclic systems.
For instance, the carboxylic acid can be converted into an amide, which can then participate in intramolecular cyclization reactions to form fused ring systems. The iodo group, a versatile synthetic handle, can be subjected to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the fusion of additional rings or the introduction of diverse substituents, leading to the generation of novel polycyclic and heterocyclic frameworks. The synthesis of quinolinone isomers from oxindole starting materials demonstrates the potential for ring expansion reactions to generate new heterocyclic cores. acs.org
Scaffold for Molecular Diversity Generation
The strategic placement of the iodo and carboxylic acid groups on the this compound scaffold makes it an ideal platform for generating libraries of diverse molecules for drug discovery and other applications. The orthogonal reactivity of these two functional groups allows for a combinatorial approach to synthesis.
A common strategy involves first derivatizing the carboxylic acid, for example, by forming a library of amides with various amines. Subsequently, the iodo group can be modified through a range of transition metal-catalyzed cross-coupling reactions, introducing a second point of diversity. This approach enables the rapid generation of a large number of structurally distinct analogues from a single starting material, which is crucial for structure-activity relationship (SAR) studies. The development of methods for the late-stage diversification of bioactive oxindoles highlights the importance of this scaffold in medicinal chemistry. acs.org
Synthesis of Functionalized Derivatives and Analogues
The chemical reactivity of this compound allows for a wide array of modifications at its three main functional regions: the iodine position, the carboxylic acid moiety, and the 2-oxoindoline ring itself.
Modification of the Iodine Position
The iodine atom at the 5-position is a key site for introducing structural diversity. Its relatively weak carbon-iodine bond makes it an excellent leaving group in various transition metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters, Palladium catalyst, Base | Aryl- or heteroaryl-substituted 2-oxoindolines |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted 2-oxoindolines |
| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-substituted 2-oxoindolines |
| Buchwald-Hartwig Amination | Amines, Palladium or Copper catalyst, Base | Amino-substituted 2-oxoindolines |
| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl-, alkenyl-, or aryl-substituted 2-oxoindolines |
| Cyanation | Cyanide source (e.g., Zn(CN)₂, KCN), Palladium catalyst | Cyano-substituted 2-oxoindolines |
These reactions allow for the introduction of a vast array of functional groups, including aromatic and heterocyclic rings, alkynes, alkenes, amines, and nitriles, significantly expanding the chemical space accessible from this starting material.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 7-position offers another avenue for functionalization, primarily through reactions targeting the carboxyl group.
Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions yields the corresponding esters. This modification can alter the polarity and pharmacokinetic properties of the molecule.
Amidation: Coupling with a diverse range of primary and secondary amines, facilitated by peptide coupling reagents (e.g., HATU, HOBt/EDC), produces a library of amides. This is a widely used strategy in medicinal chemistry to explore interactions with biological targets.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized.
Decarboxylation: Under certain conditions, the carboxylic acid can be removed, yielding the corresponding 5-iodo-2-oxoindoline.
Transformations of the 2-Oxoindoline Ring
The 2-oxoindoline ring itself can undergo various transformations, further expanding the structural diversity of the resulting compounds.
N-Functionalization: The nitrogen atom of the lactam can be alkylated, arylated, or acylated to introduce substituents that can modulate the compound's properties.
C3-Functionalization: The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl and aromatic ring, making it susceptible to a variety of reactions. These include aldol (B89426) condensations with aldehydes and ketones, Michael additions to α,β-unsaturated systems, and electrophilic halogenation.
Ring-Opening: The lactam bond can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding 2-aminophenylacetic acid derivative.
Ring Expansion: As demonstrated in the literature, oxindole scaffolds can undergo ring expansion reactions to form larger heterocyclic systems like quinolinones. acs.org This transformation offers a powerful strategy for accessing novel chemical scaffolds.
The combination of these derivatization strategies at the iodine, carboxylic acid, and oxoindoline ring positions makes this compound a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry.
Exploration in Chemical Probe Development
The unique structural features of this compound, namely the presence of a reactive carboxylic acid handle, a site for potential radiolabeling (iodine), and a modifiable aromatic core, make it an intriguing scaffold for the development of chemical probes. Chemical probes are indispensable tools in chemical biology for the study of protein function, target identification, and validation. The derivatization of this core structure can lead to the generation of labeled analogues designed for specific research applications.
Preparation of Labeled Analogues for Research Investigations
The preparation of labeled analogues of this compound is pivotal for its use in chemical probe-based research. The strategic introduction of reporter tags, such as radioactive isotopes, fluorescent dyes, or affinity labels (like biotin), can enable the visualization, tracking, and isolation of its molecular targets. The synthetic strategies for these labeled analogues would primarily leverage the reactivity of the carboxylic acid group and the iodine atom.
Radiolabeled Analogues:
The presence of an iodine atom at the 5-position of the oxoindoline ring provides a direct opportunity for the synthesis of radioiodinated analogues. These probes are particularly valuable for in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), and for in vitro quantitative binding assays.
One common strategy for radioiodination is through isotopic exchange, where the non-radioactive iodine atom is replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. This reaction is typically performed in the presence of a suitable catalyst and under conditions that facilitate the exchange.
Another versatile method is the iododestannylation of a trialkyltin precursor. This involves the synthesis of a stannylated analogue of the parent compound, which can then be reacted with a source of radioactive iodine, like [¹²³I]NaI, in the presence of an oxidizing agent. This method often proceeds under mild conditions with high radiochemical yield and purity.
Fluorescently Labeled Analogues:
Fluorescently labeled probes are essential for a variety of in vitro and in cellulo applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The carboxylic acid moiety of this compound is the most convenient site for the attachment of a fluorescent dye.
The synthesis of these analogues typically involves the activation of the carboxylic acid, for example, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with N-hydroxysuccinimide (NHS), to form an active ester. This reactive intermediate can then be coupled with an amine-functionalized fluorescent dye, such as a derivative of fluorescein, rhodamine, or cyanine, to form a stable amide linkage. The choice of fluorophore would depend on the specific experimental requirements, including the desired excitation and emission wavelengths and the quantum yield.
Affinity-Based Probes:
For applications such as affinity-based protein profiling (AfBPP) and target pull-down experiments, the molecule can be derivatized with an affinity tag, most commonly biotin (B1667282). Similar to the strategy for fluorescent labeling, the carboxylic acid can be activated and then reacted with an amine-containing biotin derivative to yield a biotinylated probe. This allows for the capture of target proteins on a streptavidin-coated solid support, enabling their isolation and subsequent identification by mass spectrometry.
The table below summarizes the potential derivatization strategies for preparing labeled analogues of this compound.
| Label Type | Derivatization Strategy | Functional Group Targeted | Potential Research Application |
| Radioisotope (e.g., ¹²³I, ¹²⁵I) | Isotopic Exchange or Iododestannylation | Iodine at C5 | In vivo imaging (PET/SPECT), Radioligand binding assays |
| Fluorophore (e.g., Fluorescein, Rhodamine) | Amide coupling via activated ester | Carboxylic acid at C7 | Fluorescence microscopy, Flow cytometry, FRET assays |
| Affinity Tag (e.g., Biotin) | Amide coupling via activated ester | Carboxylic acid at C7 | Affinity-based protein profiling (AfBPP), Target pull-down |
While specific research on the preparation of labeled analogues of this compound is not extensively documented in publicly available literature, the established chemical principles and synthetic methodologies provide a clear roadmap for the development of such chemical probes for a wide range of research investigations.
Advanced Methodologies and Future Research Trajectories
Green Chemistry Approaches in 5-Iodo-2-oxoindoline-7-carboxylic Acid Synthesis
The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to develop more sustainable and environmentally benign processes. sjp.ac.lk For the synthesis of this compound and its derivatives, several green approaches can be envisioned. The use of eco-friendly solvents, such as water, deep eutectic solvents, or ionic liquids, can replace hazardous organic solvents traditionally used in heterocyclic synthesis. sjp.ac.lk For instance, catalyst-free Henry reactions have been successfully performed in water for the synthesis of 3-substituted-3-hydroxyisoxazole-oxindole hybrids, showcasing the potential of aqueous media for oxindole (B195798) synthesis. sjp.ac.lk
Furthermore, energy-efficient techniques like microwave irradiation and visible-light-induced reactions are promising alternatives to conventional heating. sjp.ac.lk These methods can often accelerate reaction rates, improve yields, and minimize the formation of byproducts. sjp.ac.lk The development of multi-component reactions, where three or more reactants combine in a single step to form the final product, represents another key green strategy that could be applied to construct the functionalized oxindole core with high atom economy. sjp.ac.lksjp.ac.lk The adoption of such green methodologies would not only make the synthesis of this compound more sustainable but also potentially more cost-effective and safer. sjp.ac.lksjp.ac.lk
Photocatalytic and Electrocatalytic Methodologies
Photocatalytic and electrocatalytic methods have emerged as powerful tools in organic synthesis, offering mild and selective ways to construct and functionalize complex molecules. chemistryviews.orgacs.org Visible-light photoredox catalysis, for example, can initiate a variety of organic transformations under gentle conditions, often avoiding the need for high temperatures and harsh reagents. chemistryviews.org This has been successfully applied to the synthesis of functionalized oxindoles through cascade C–S/C–C bond formation in water, highlighting its potential for environmentally friendly synthesis. chemistryviews.org The direct photoexcitation of aryl iodides can lead to the generation of aryl radicals, a process that could be harnessed for the cyclization of appropriate precursors to form the 5-iodo-oxindole core. acs.org
Electrosynthesis offers another green and efficient avenue for the functionalization of oxindoles. rsc.org By using electricity as a "traceless" reagent, it can avoid the use of stoichiometric chemical oxidants or reductants. acs.orgrsc.org Electrochemical methods have been developed for the direct C–H functionalization of oxindoles, allowing for the introduction of various substituents at the C3 position. acs.org This "umpolung" approach, where the typical reactivity of the oxindole is reversed, opens up new possibilities for creating unsymmetrical 3,3-disubstituted oxindoles under mild and environmentally benign conditions. acs.org The application of these photocatalytic and electrocatalytic strategies to precursors of this compound could lead to novel and more efficient synthetic routes.
Flow Chemistry and Automated Synthesis for Scalability
For the translation of a synthetic route from laboratory scale to industrial production, scalability, safety, and reproducibility are critical. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers significant advantages in this regard. researchgate.net The excellent heat and mass transfer in flow reactors allows for better control over reaction parameters, leading to higher yields and purities. researchgate.net This technology also enables the safe handling of hazardous intermediates and reagents by minimizing their accumulation at any given time. researchgate.net
The integration of flow chemistry with automated systems allows for high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net Such automated platforms can systematically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for the synthesis of this compound. researchgate.net A continuous-flow process for the synthesis of oxindoles using a polymer-supported palladium catalyst has been reported, demonstrating the feasibility of this approach for producing these heterocyclic compounds in a waste-minimized fashion. acs.org The development of a fully automated, multi-step flow synthesis would be a significant advancement for the large-scale and efficient production of this compound and its derivatives. acs.org
Development of Novel Catalytic Systems
The development of novel and more efficient catalytic systems is a continuous pursuit in organic synthesis. For the synthesis of this compound, new catalysts could offer improved selectivity, higher yields, and broader substrate scope. Transition-metal catalysis, particularly with palladium, has been extensively used for the synthesis of oxindoles via intramolecular C-H functionalization. acs.orgnih.gov Further research into novel palladium catalysts, as well as catalysts based on other transition metals like copper, rhodium, and nickel, could lead to more efficient and versatile synthetic methods. nih.gov
Beyond metal-based catalysts, biocatalysis presents an attractive and sustainable alternative. researchgate.net Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. aarf.asia For instance, lipases have been shown to catalyze the C3-alkylation of indoles when combined with an electrochemical C2-oxidation process. researchgate.net The discovery or engineering of enzymes that can facilitate the key bond-forming steps in the synthesis of this compound would be a significant breakthrough. Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze reactions, offers another metal-free approach to the asymmetric synthesis of functionalized oxindoles. aarf.asia
Integration with Chemoinformatic and Machine Learning Approaches for Reaction Discovery
The integration of chemoinformatics and machine learning is revolutionizing how chemical reactions are discovered and optimized. nih.govnih.gov These computational tools can analyze vast amounts of chemical data to identify patterns and predict the outcomes of reactions, thereby accelerating the discovery of new synthetic routes. mdpi.com For a target molecule like this compound, machine learning models could be trained on existing databases of heterocyclic reactions to predict novel and efficient synthetic pathways. chemrxiv.org
These approaches can also be used to optimize reaction conditions by predicting the best catalyst, solvent, and temperature for a given transformation, minimizing the need for extensive experimental screening. researchgate.net Furthermore, chemoinformatic tools can aid in the design of new oxindole derivatives with desired biological activities by predicting their properties and potential targets. nih.gov The application of these in silico methods, in conjunction with experimental validation, has the potential to significantly shorten the development timeline for new synthetic methods and novel bioactive compounds based on the this compound scaffold. nih.govmdpi.com
Future Directions in Scaffold Diversification and Utility
The this compound scaffold is a promising starting point for the creation of diverse chemical libraries for drug discovery and other applications. nih.govmdpi.comnih.govtandfonline.com The iodo group at the C5 position is particularly valuable as it serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a vast array of substituents at this position, leading to a library of novel compounds.
Future research should focus on leveraging the advanced synthetic methodologies discussed above to systematically explore the chemical space around this scaffold. For example, photocatalytic and electrocatalytic methods could be employed for late-stage functionalization, allowing for the rapid diversification of the core structure. Flow chemistry and automated synthesis platforms could then be used to generate these libraries in an efficient and scalable manner. The resulting compounds could be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. The unique combination of functional groups on the this compound core makes it a highly attractive and versatile platform for future chemical and pharmacological research.
Data Tables
Table 1: Examples of Green Chemistry Approaches for Oxindole Synthesis
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isatin, 3,5-dimethyl-4-nitroisoxazole | Water, 50 °C, 45-120 min | 3-hydroxy-3-(3,5-dimethyl-4-nitroisoxazol-4-yl)indolin-2-one | 82-99% | sjp.ac.lk |
| N-arylacrylamides, Arylsulfinic acids | Visible light, water | Sulfonated oxindoles | Good to excellent | chemistryviews.org |
Table 2: Examples of Photocatalytic and Electrocatalytic Synthesis of Oxindoles
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-arylacrylamides, alkanes | Purple light (390 nm), 45-50 °C, 30 h | Functionalized oxindoles | Moderate to good | acs.org |
| 2-Bromoanilides | fac-Ir(ppy)₃ catalyst, visible light | 3,3-disubstituted oxindoles | High | nih.gov |
| 3-substituted indolin-2-one, ROH | Graphite electrodes, constant current (10 mA), 3 h | 3-alkoxy-3-substituted oxindoles | Not specified | acs.org |
Conclusion
Summary of Current Research Achievements
Research surrounding 5-iodo-2-oxoindoline-7-carboxylic acid has primarily established its role as a valuable synthetic intermediate rather than an end-product with direct biological applications. The core achievement lies in leveraging its unique structural features—the oxindole (B195798) scaffold, the reactive iodine atom, and the carboxylic acid group—for the construction of more complex, pharmacologically active molecules.
The oxindole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of natural products and synthetic drugs with diverse biological activities. nih.govnih.goveurekaselect.com Derivatives of this scaffold are prominent in the development of kinase inhibitors, which are crucial in cancer therapy. patsnap.com For instance, the synthesis of the triple kinase inhibitor Nintedanib relies on a 2-oxoindoline-6-carboxylic acid methyl ester intermediate, highlighting the importance of this class of compounds in creating targeted therapeutics. google.comgoogle.com
The functional groups of this compound offer specific advantages for synthesis:
The iodine atom at the 5-position serves as a versatile handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the attachment of various aryl or alkyl groups. nih.gov This functionalization is a key strategy for optimizing the biological activity and selectivity of the final compound.
The carboxylic acid at the 7-position provides a site for forming amide or ester linkages, which are common in drug molecules for modulating properties like solubility, cell permeability, and target binding. nih.govnih.gov
The 2-oxindole structure itself, particularly when substituted at the 3-position, is a core element of many bioactive compounds. eurekaselect.com
While direct studies on this compound are limited, the collective research on related iodo- and carboxy-substituted oxindoles demonstrates their successful application in generating lead compounds for drug discovery programs. bldpharm.comnih.gov
Identification of Remaining Challenges and Research Gaps
Despite its potential as a synthetic building block, several challenges and knowledge gaps remain in the research of this compound.
Synthetic Challenges:
Controlling regioselectivity during the initial synthesis of the substituted indole (B1671886) ring can be difficult, potentially leading to mixtures of isomers that require challenging purification.
The enantioselective synthesis of oxindoles with stereocenters, particularly at the C-3 position, remains a significant challenge in synthetic chemistry, although it is a highly active area of research. nih.govresearchgate.net
Research Gaps:
There is a notable lack of published research on the direct biological activity of this compound itself. Its properties are inferred from its use as a precursor, but its own potential pharmacological profile is unexplored.
Comprehensive studies on the structure-activity relationship (SAR) focusing specifically on the 5-iodo-7-carboxylic acid substitution pattern are absent. It is unclear how this specific arrangement of functional groups influences the physicochemical properties and biological targets compared to other substituted oxindoles.
The metabolic fate of drugs derived from this scaffold is an area that requires further investigation. While the metabolism of drugs like Nintedanib is known, understanding how the specific iodine substituent might influence metabolic pathways is a gap.
Outlook for Future Research in this compound Chemistry
The future of research on this compound is promising, with clear directions for further exploration in both synthetic chemistry and drug discovery.
Advancements in Synthesis:
Future efforts will likely focus on developing more efficient, scalable, and stereoselective synthetic routes to produce this compound and its derivatives. This could involve novel catalytic methods or multicomponent reactions to improve yields and reduce the number of synthetic steps. researchgate.net
Exploration of New Biological Applications:
A key future direction is the systematic synthesis of a library of derivatives from this compound. By utilizing the reactive iodine and carboxylic acid handles, a wide range of novel compounds can be created and screened for various biological activities, including as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. nih.govnih.gov
Computational and in silico drug repurposing strategies could be applied to predict new potential biological targets for the oxindole scaffold, guiding the design of new derivatives for a broader range of therapeutic areas beyond oncology. nih.govresearchgate.net
Deepening Structure-Activity Relationship Understanding:
Future research should include detailed studies to understand how the specific 5-iodo and 7-carboxylic acid substitutions influence target binding and selectivity. This could lead to the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.
Given the proven success of the oxindole scaffold in medicine, this compound represents a building block with significant untapped potential. Future research focused on overcoming synthetic hurdles and systematically exploring its derivatization will likely lead to the discovery of new and valuable therapeutic agents.
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
